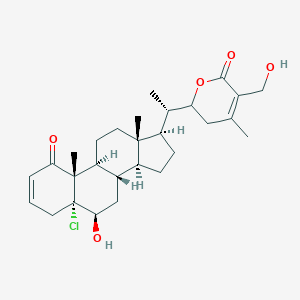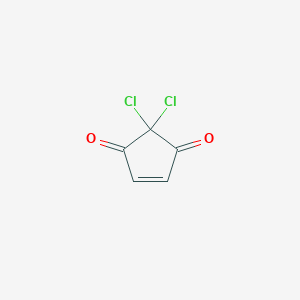
2,2-Dichlorocyclopentene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorocyclopentene-1,3-dione (DCPD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPD is a cyclic diketone that contains two chlorine atoms attached to a cyclopentene ring. This compound is known for its unique chemical properties and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2-Dichlorocyclopentene-1,3-dione is not well understood. However, it is believed that 2,2-Dichlorocyclopentene-1,3-dione reacts with various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. 2,2-Dichlorocyclopentene-1,3-dione has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
2,2-Dichlorocyclopentene-1,3-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,2-Dichlorocyclopentene-1,3-dione can induce oxidative stress in cells, leading to cell death. 2,2-Dichlorocyclopentene-1,3-dione has also been shown to inhibit the growth of various cancer cell lines. In vivo studies have shown that 2,2-Dichlorocyclopentene-1,3-dione can induce liver damage and alter the levels of various biomolecules in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Dichlorocyclopentene-1,3-dione in lab experiments is its relatively simple synthesis method. 2,2-Dichlorocyclopentene-1,3-dione is also relatively stable and can be stored for long periods without significant degradation. However, 2,2-Dichlorocyclopentene-1,3-dione is highly reactive and can react with a variety of biomolecules, making it difficult to study its mechanism of action. 2,2-Dichlorocyclopentene-1,3-dione is also toxic and must be handled with care in the lab.
Direcciones Futuras
There are several future directions for the study of 2,2-Dichlorocyclopentene-1,3-dione. One area of research is the development of new synthetic methods for 2,2-Dichlorocyclopentene-1,3-dione and its derivatives. Another area of research is the study of the mechanism of action of 2,2-Dichlorocyclopentene-1,3-dione and its potential applications in the treatment of various diseases. Finally, the development of new materials based on 2,2-Dichlorocyclopentene-1,3-dione is an area of research that has the potential to lead to the development of new technologies with specific properties.
Conclusion
In conclusion, 2,2-Dichlorocyclopentene-1,3-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. 2,2-Dichlorocyclopentene-1,3-dione can be synthesized by a relatively simple method and has been studied extensively for its potential applications in various fields. 2,2-Dichlorocyclopentene-1,3-dione has a unique mechanism of action and has been shown to have a variety of biochemical and physiological effects. While 2,2-Dichlorocyclopentene-1,3-dione has several advantages for lab experiments, it also has limitations that must be considered. There are several future directions for the study of 2,2-Dichlorocyclopentene-1,3-dione, including the development of new synthetic methods, the study of its mechanism of action, and the development of new materials based on 2,2-Dichlorocyclopentene-1,3-dione.
Métodos De Síntesis
2,2-Dichlorocyclopentene-1,3-dione can be synthesized by the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction results in the formation of a cyclic intermediate, which is then treated with a strong base to form 2,2-Dichlorocyclopentene-1,3-dione. The reaction can be carried out under mild conditions and is relatively simple, making it a popular method for synthesizing 2,2-Dichlorocyclopentene-1,3-dione.
Aplicaciones Científicas De Investigación
2,2-Dichlorocyclopentene-1,3-dione has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,2-Dichlorocyclopentene-1,3-dione is in the field of organic synthesis. 2,2-Dichlorocyclopentene-1,3-dione can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. 2,2-Dichlorocyclopentene-1,3-dione has also been studied for its potential applications in the field of materials science. The unique chemical properties of 2,2-Dichlorocyclopentene-1,3-dione make it an attractive candidate for the synthesis of new materials with specific properties.
Propiedades
Número CAS |
101328-96-5 |
|---|---|
Nombre del producto |
2,2-Dichlorocyclopentene-1,3-dione |
Fórmula molecular |
C5H2Cl2O2 |
Peso molecular |
164.97 g/mol |
Nombre IUPAC |
2,2-dichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H |
Clave InChI |
XMXSINGGJBVDNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(C1=O)(Cl)Cl |
SMILES canónico |
C1=CC(=O)C(C1=O)(Cl)Cl |
Otros números CAS |
101328-96-5 |
Sinónimos |
4-Cyclopentene-1,3-dione, 2,2-dichloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



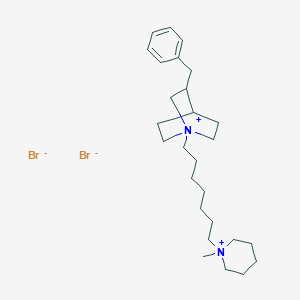
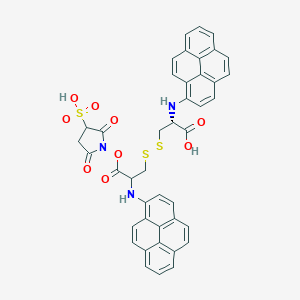
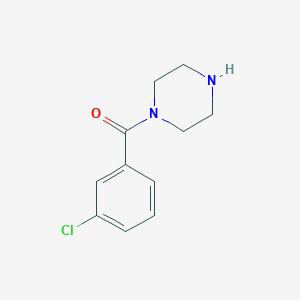
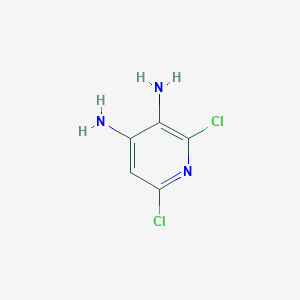
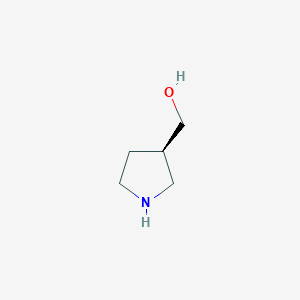
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
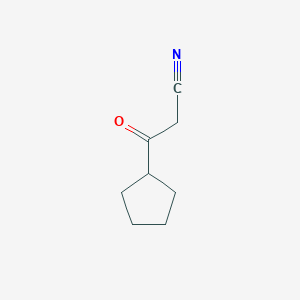
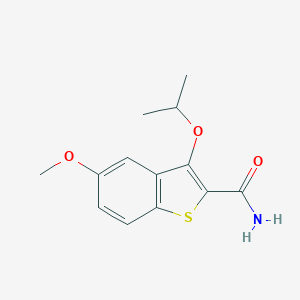
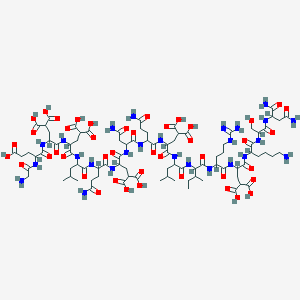
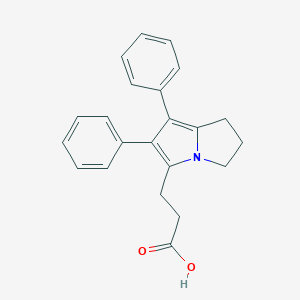
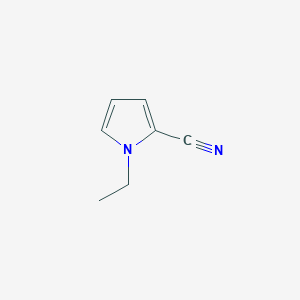
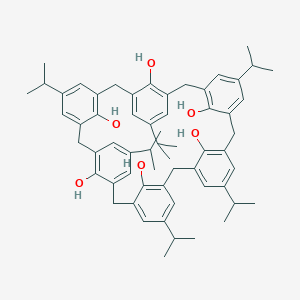
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
